REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([I:9])=[CH:4][N:3]=1.[NH2:10][CH2:11][CH2:12][NH:13][C:14](=[O:16])[CH3:15]>>[Cl:1][C:2]1[N:7]=[C:6]([NH:10][CH2:11][CH2:12][NH:13][C:14](=[O:16])[CH3:15])[C:5]([I:9])=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)I
|
Name
|
|
Quantity
|
0.42 mL
|
Type
|
reactant
|
Smiles
|
NCCNC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)NCCNC(C)=O)I
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |